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Compound of Interest

Compound Name: Galanin (1-30), human

Cat. No.: B8083213

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
signaling pathways, and experimental methodologies related to human Galanin (1-30), a
neuropeptide with significant implications in various physiological and pathological processes.

Core Data: Molecular Weight and Formula

Human Galanin (1-30) is a 30-amino acid peptide that plays a crucial role as a neuromodulator

in the central and peripheral nervous systems.[1][2] Its fundamental molecular characteristics
are summarized below.

Property Value Source
Molecular Formula C139H210N42043 [31141[5]
Average Molecular Weight 3157.41 g/mol [415116]
Monoisotopic Molecular

_ 3155.5536935 Da [3]
Weight
CAS Number 119418-04-1 [4][5]

Galanin Signaling Pathways

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b8083213?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC5985544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10169601/
https://pubmed.ncbi.nlm.nih.gov/30575424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5818036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3804082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5818036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3804082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12464957/
https://pubmed.ncbi.nlm.nih.gov/30575424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5818036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3804082/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8083213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Galanin exerts its diverse biological effects by activating three distinct G protein-coupled
receptors (GPCRs): GALR1, GALR2, and GALR3.[1] These receptors couple to different
intracellular signaling cascades, leading to varied cellular responses.

GALR1 and GALRS3 Signaling

GALR1 and GALRS primarily couple to inhibitory G proteins of the Gi/o family.[3][7] Activation
of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular
cyclic AMP (cAMP) levels.[3][6][8] This pathway is associated with neuronal hyperpolarization
and inhibition of neurotransmitter release.
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Galanin signaling via GALR1 and GALR3 receptors.

GALR2 Signaling

In contrast to GALR1 and GALR3, GALR2 predominantly couples to Gg/11 and Go proteins.[3]
[5][7][9] Activation of the Gg/11 pathway stimulates phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG).[5][6][8] This leads to an increase in intracellular calcium (Ca?*) and
activation of protein kinase C (PKC). GALR2 can also couple to Gi to a lesser extent and
activate the mitogen-activated protein kinase (MAPK) pathway.[9]
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Galanin signaling via the GALR2 receptor.

Experimental Workflows and Protocols

The study of Galanin (1-30) and its receptors involves a variety of in vitro and in vivo
experimental approaches. Below are representative workflows and detailed protocols for key

assays.

Experimental Workflow: Characterizing a Novel Galanin
Analog

This workflow outlines the typical steps involved in the preclinical characterization of a novel

synthetic analog of Galanin.
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Workflow for the preclinical evaluation of a novel galanin analog.

Detailed Experimental Protocols

This protocol describes a bioluminescence resonance energy transfer (BRET)-based assay to
measure the binding of ligands to GALR1 in living cells.[6][8]
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Objective: To determine the binding affinity (Kd) and kinetics of a test compound for the human
GALRL1.

Materials:

HEK293 cells expressing GALR1 tagged with HIiBIiT (a small subunit of NanoLuc®
luciferase).

e LgBIT protein (the large subunit of NanoLuc®).

 NanoBRET™ tracer: A galanin-derived peptide conjugated to a fluorescent acceptor (e.g.,
BODIPY).

e Furimazine (NanoLuc® substrate).

e Test compounds (unlabeled galanin analogs).

e Assay buffer (e.g., Opti-MEM).

» White, opaque 96-well microplates.

o Luminometer/plate reader capable of measuring BRET signals.
Methodology:

e Cell Seeding: Seed HEK293-HiBiT-GALRL1 cells into 96-well plates at a density of 2 x 10°
cells/mL and incubate overnight.

e Tracer and Compound Preparation: Prepare serial dilutions of the test compound and a fixed
concentration of the NanoBRET™ tracer in assay buffer.

 Ligand Binding (Competition Assay):
o To each well, add the serially diluted test compound or vehicle control.
o Add the NanoBRET™ tracer to all wells.

o Incubate at room temperature for 2 hours to reach binding equilibrium.
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« BRET Signal Detection:
o Add the LgBIT protein and furimazine substrate to each well.

o Immediately measure the donor emission (luciferase) and acceptor emission (fluorophore)
using a BRET-capable plate reader.

o Data Analysis:
o Calculate the BRET ratio (Acceptor Emission / Donor Emission).
o Plot the BRET ratio as a function of the test compound concentration.

o Fit the data to a one-site competition binding model to determine the 1Cso, which can be
converted to the inhibitory constant (Ki).

This protocol measures the ability of a galanin agonist to inhibit the production of cAMP in cells
expressing GALR1 or GALR3.[5]

Objective: To determine the potency (ECso) of a test compound in activating the Gi/o-coupled
signaling pathway of GALR1 or GALR3.

Materials:

e CHO or HEK293 cells stably expressing human GALR1 or GALRS.
o Forskolin (an adenylyl cyclase activator).

e Test compounds (galanin analogs).

e CAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

o Cell culture medium and supplements.

o 96-well cell culture plates.

» Plate reader compatible with the chosen cAMP detection Kkit.

Methodology:
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e Cell Seeding: Seed the GALR1- or GALR3-expressing cells into 96-well plates and grow to
confluency.

e Compound Treatment:
o Pre-treat the cells with serial dilutions of the test compound for 15-30 minutes.
e CAMP Stimulation:

o Add a fixed concentration of forskolin (typically the ECso) to all wells except the negative
control.

o Incubate for an additional 15-30 minutes at 37°C.
e Cell Lysis and cAMP Measurement:
o Lyse the cells according to the cAMP kit manufacturer's instructions.
o Perform the cAMP measurement using the chosen detection method.
o Data Analysis:

o Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100%
inhibition).

o Plot the percentage of inhibition as a function of the test compound concentration.
o Fit the data to a sigmoidal dose-response curve to determine the ECso value.

This protocol outlines a method to evaluate the antinociceptive properties of a galanin analog
administered to rats with induced inflammation.[10][11]

Objective: To assess the ability of a test compound to alleviate inflammatory pain in vivo.
Materials:
e Male Sprague-Dawley rats (200-250 g).

o Carrageenan solution (e.g., 1% in sterile saline).
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o Test compound (galanin analog) dissolved in a suitable vehicle.

o Apparatus for assessing thermal hyperalgesia (e.g., plantar test) and mechanical allodynia
(e.g., von Frey filaments).

« Intra-nucleus accumbens (NAc) or intrathecal cannulae (if central administration is desired).

Methodology:

Animal Acclimatization and Baseline Testing:
o Acclimatize the rats to the testing environment and handling for several days.

o Measure baseline paw withdrawal latency to a thermal stimulus and paw withdrawal
threshold to mechanical stimulation.

Induction of Inflammation:

o Inject a small volume (e.g., 100 pL) of carrageenan solution into the plantar surface of one
hind paw.

Compound Administration:

o At a predetermined time after carrageenan injection (e.g., 2-3 hours), administer the test
compound or vehicle via the desired route (e.g., intraperitoneal, intravenous, or
intracerebral).

Behavioral Testing:

o At various time points after compound administration (e.g., 30, 60, 90, 120 minutes), re-
assess the thermal paw withdrawal latency and mechanical paw withdrawal threshold in
both the inflamed and contralateral paws.

Data Analysis:

o Calculate the change in withdrawal latency/threshold from baseline for each animal.
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o Compare the responses in the compound-treated groups to the vehicle-treated group
using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

o A significant increase in withdrawal latency or threshold in the inflamed paw indicates an
analgesic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to Human Galanin (1-30)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8083213#galanin-1-30-human-molecular-weight-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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